molecular formula C9H8F3NO2 B1588389 (R)-2,4,5-Trifluorophenylalanine CAS No. 1217601-63-2

(R)-2,4,5-Trifluorophenylalanine

Cat. No. B1588389
M. Wt: 219.16 g/mol
InChI Key: SWJFYJHCOWRRLR-MRVPVSSYSA-N
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Description

(R)-2,4,5-Trifluorophenylalanine, abbreviated (R)-FPA, is a synthetic amino acid that is used in research and biotechnology to study the structure and function of proteins. It is an analog of the natural amino acid phenylalanine, with a trifluoromethyl group attached to the phenyl ring. (R)-FPA has been used as a tool in biochemistry, molecular biology, and biotechnology to study the structure and function of proteins and to create new proteins with novel properties.

Scientific Research Applications

Biosynthesis of Proteins with Unnatural Amino Acids

Unnatural amino acids, such as (R)-2,4,5-trifluorophenylalanine, have been explored for their potential to replace phenylalanine in bacterial proteins. This substitution is facilitated by the coexpression of a mutant phenylalanine-tRNA synthetase, allowing the synthesis of proteins with various functional groups. These proteins can be used in diverse applications like Pd-mediated conjugation, photoaffinity labeling, X-ray phasing, and novel metal coordination (Kirshenbaum, Carrico, & Tirrell, 2002).

Synthesis of Optically Pure α,α-Disubstituted Amino Acids

(R)-2,4,5-trifluorophenylalanine is used as a chiral auxiliary in the synthesis of optically pure α,α-disubstituted amino acids, such as (R)- and (S)-2-methyl-phenylalanine. These amino acids are vital in peptide synthesis through solution or solid-phase techniques, offering insights into the effects of side-chain variation on conformation and crystal packing in peptides (Obrecht et al., 1995).

Self-Assembly of Peptides

The self-assembling properties of diphenylalanine, including analogues like (R)-2,4,5-trifluorophenylalanine, have been studied extensively. These peptides form various nanostructures in different solvents, which are applicable in biological and technological fields. For instance, they can be used in energy storage, biosensing, light emission, drug delivery, artificial photosynthesis, and chemical propulsion (Rissanou et al., 2013).

Enantioselective Electrochemical Sensing

Chiral polymers derived from (R)-2,4,5-trifluorophenylalanine have been developed for enantioselective recognition in electrochemical sensors. These sensors can differentiate between enantiomers of compounds like 3,4-dihydroxyphenylalanine, tryptophan, and propranolol. The chiral polymers interact stereospecifically with these enantiomers, offering potential applications in pharmaceutical and biotechnological research (Dong et al., 2017).

Fluorimetric Chemosensors for Ion Recognition

Novel fluorescent 4,5-diarylimidazolyl-phenylalanines, based on (R)-2,4,5-trifluorophenylalanine, have been synthesized and evaluated as fluorimetric chemosensors. These amino acids interact strongly with ions like Cu2+ and Fe3+, indicating potential for integration into peptidic frameworks for ion sensing applications (Esteves, Raposo, & Costa, 2016).

properties

IUPAC Name

(2R)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJFYJHCOWRRLR-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426871
Record name (R)-2,4,5-Trifluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2,4,5-Trifluorophenylalanine

CAS RN

1217601-63-2
Record name (R)-2,4,5-Trifluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LF Awad, MS Ayoup - Beilstein Journal of Organic Chemistry, 2020 - beilstein-journals.org
Recent advances in the chemistry of peptides containing fluorinated phenylalanines (Phe) represents a hot topic in drug research over the last few decades. ᴅ-or ʟ-fluorinated …
Number of citations: 15 www.beilstein-journals.org

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